butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate is a complex organic compound that features a pyrazole ring substituted with an iodine atom and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multi-step organic reactionsThe final steps involve the formation of the benzoate ester group and the coupling of the pyrazole derivative with the benzoate moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its iodine substituent makes it suitable for radiolabeling, which can be useful in imaging studies .
Medicine
Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The iodine substituent and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
- Butyl 4-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
- Butyl 4-[({[(4-fluoro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
Uniqueness
Butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This iodine substituent can enhance the compound’s reactivity and binding affinity in biological systems, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C17H19IN4O3S |
---|---|
Molecular Weight |
486.3g/mol |
IUPAC Name |
butyl 4-[(4-iodo-2-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H19IN4O3S/c1-3-4-9-25-16(24)11-5-7-12(8-6-11)20-17(26)21-15(23)14-13(18)10-19-22(14)2/h5-8,10H,3-4,9H2,1-2H3,(H2,20,21,23,26) |
InChI Key |
SDCXAMZMVQUOEW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=NN2C)I |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=NN2C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.